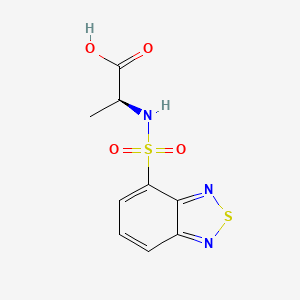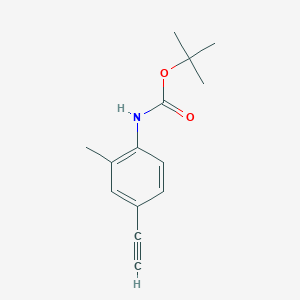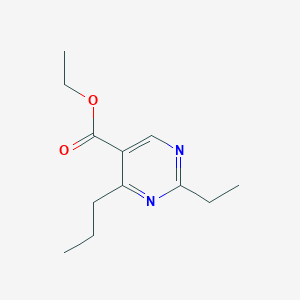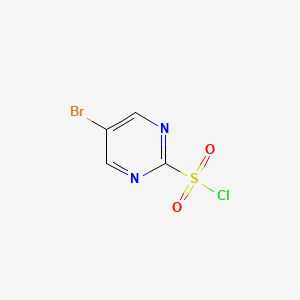![molecular formula C6H11F2NO2 B13162645 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid](/img/structure/B13162645.png)
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid is an organic compound with the molecular formula C6H11F2NO2 It is characterized by the presence of two fluorine atoms and an amino group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid typically involves the reaction of difluoroacetic acid derivatives with isopropylamine under controlled conditions. One common method includes the use of ethyl bromodifluoroacetate as a starting material, which undergoes a reaction with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles like hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amino-substituted products.
Applications De Recherche Scientifique
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Difluoro-2,2-dimethylpropanoic acid
- 2,2-Difluoro-3-[(1-hydroxybut-3-yn-2-yl)amino]propanoic acid
Uniqueness
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid is unique due to its specific structural features, such as the presence of two fluorine atoms and an isopropylamino group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C6H11F2NO2 |
|---|---|
Poids moléculaire |
167.15 g/mol |
Nom IUPAC |
2,2-difluoro-3-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C6H11F2NO2/c1-4(2)9-3-6(7,8)5(10)11/h4,9H,3H2,1-2H3,(H,10,11) |
Clé InChI |
CWYTZPHVFABGOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)











![2-[2-(Bromomethyl)butyl]furan](/img/structure/B13162617.png)
![Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13162624.png)
